molecular formula C13H13NO2 B13326395 (1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene

(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13326395
M. Wt: 215.25 g/mol
InChI Key: ABLIRAIUNBLRPK-RNJOBUHISA-N
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Description

Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[221]hept-2-ene is a bicyclic compound characterized by a nitro group and a phenyl group attached to a bicyclo[221]hept-2-ene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitro and phenyl groups are introduced through subsequent nitration and Friedel-Crafts alkylation reactions, respectively. The reaction conditions often involve the use of catalysts such as Lewis acids and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene can be compared with other bicyclic compounds such as:

    Rel-(1R,4S,5R,6R)-5,6-Bis(diphenylphosphaneyl)bicyclo[2.2.1]hept-2-ene: Differing in the substituents attached to the bicyclic framework.

    Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate: Differing in the functional groups and overall structure.

The uniqueness of Rel-(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene lies in its specific combination of nitro and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(1R,4S,5S,6R)-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H13NO2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-7,10-13H,8H2/t10-,11+,12-,13-/m0/s1

InChI Key

ABLIRAIUNBLRPK-RNJOBUHISA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1C2C=CC1C(C2C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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